N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine

Description

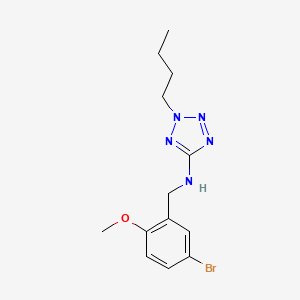

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is a chemical compound that features a tetrazole ring substituted with a 5-bromo-2-methoxybenzyl group and a butyl chain

Properties

Molecular Formula |

C13H18BrN5O |

|---|---|

Molecular Weight |

340.22 g/mol |

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-2-butyltetrazol-5-amine |

InChI |

InChI=1S/C13H18BrN5O/c1-3-4-7-19-17-13(16-18-19)15-9-10-8-11(14)5-6-12(10)20-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) |

InChI Key |

NPANGWUHEFOETA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine typically involves the following steps:

Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and tetrazole formation to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base.

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study investigating a series of tetrazole derivatives demonstrated that compounds with similar structural motifs exhibited promising antimicrobial activity. The evaluation was performed using the turbidimetric method, revealing that certain derivatives significantly inhibited bacterial growth, suggesting that this compound could possess similar properties .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| This compound | TBD |

Anticancer Activity

The anticancer properties of tetrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells. This compound's structure suggests it may interact with cellular pathways involved in cancer progression.

Case Study: Anticancer Screening

In vitro studies have shown that similar tetrazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF7). The Sulforhodamine B assay demonstrated significant reductions in cell viability, indicating potential for further development as an anticancer agent .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | < 10 | Apoptosis induction |

| HeLa | < 15 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins associated with microbial resistance and cancer proliferation.

Findings from Molecular Docking

The docking simulations indicated favorable binding affinities with specific targets involved in cell signaling pathways related to cancer and microbial infections. These insights can guide further optimization of the compound for enhanced efficacy .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring, along with the tetrazole moiety, allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity . The butyl chain provides additional hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

- N-(5-bromo-2-methoxybenzyl)ethanamine

- N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide

- 2-bromo-5-methoxybenzyl bromide

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is unique due to the presence of both a tetrazole ring and a butyl chain, which are not commonly found together in similar compounds. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural insights, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

Molecular Formula: C₉H₁₀BrN₅O

Molecular Weight: 256.11 g/mol

IUPAC Name: this compound

The compound features a tetrazole ring, which is known for its pharmacological significance due to its ability to mimic carboxylic acids and other bioactive moieties.

Antimicrobial Properties

Research has shown that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the tetrazole ring have been reported to inhibit various bacterial strains, including those resistant to conventional antibiotics. A study indicated that modifications on the tetrazole ring influence antibacterial potency, with specific substituents enhancing activity against gram-positive bacteria .

Anticancer Activity

Tetrazole derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12 µg/mL, suggesting its potential as a lead compound for developing new antibiotics . -

Anticancer Activity Assessment

In another study focusing on anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to control groups .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 15 µM |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis: The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Signal Transduction Pathways: By interacting with various cellular receptors or pathways, the compound could alter cellular responses that promote survival or proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.